

Targeting the Kinome and Beyond: A Technical Guide to Pyrazole Therapeutics

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Compound of Interest

Compound Name: 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine

CAS No.: 1894614-66-4

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Executive Summary

The pyrazole scaffold (1,2-diazole) represents a "privileged structure" in medicinal chemistry, distinguished by its unique electronic profile and rigid planar geometry.[1] Unlike ubiquitous benzene rings, the pyrazole core offers a dual hydrogen-bonding motif—acting simultaneously as a donor (NH) and acceptor (N:)—which allows for high-affinity interactions within the ATP-binding pockets of kinases and the active sites of metalloenzymes.

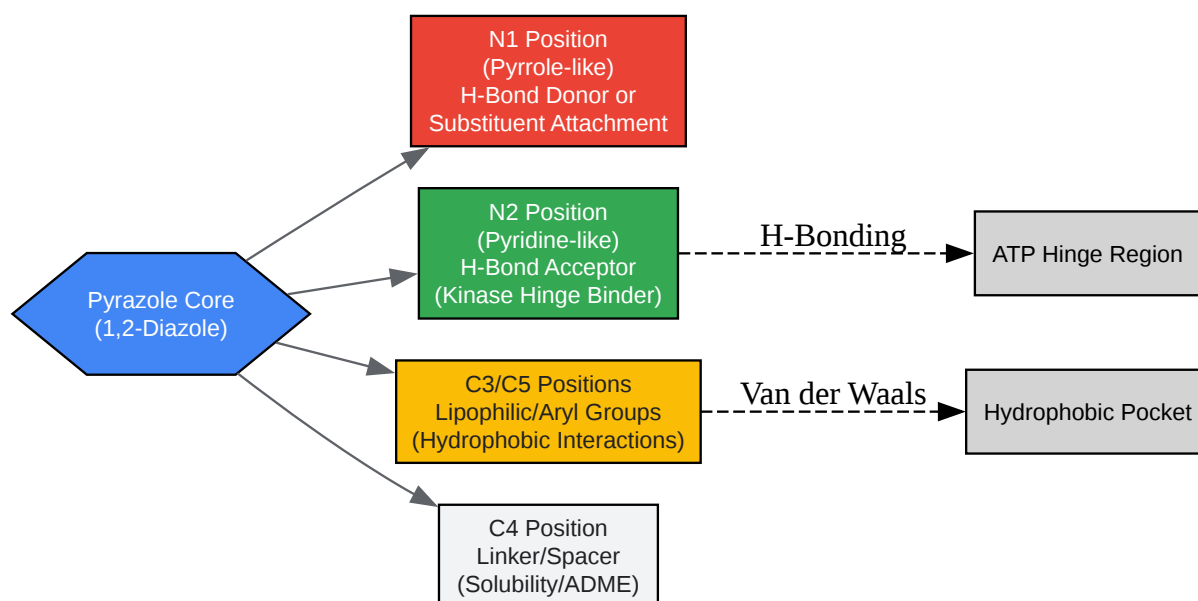
This technical guide analyzes the primary therapeutic targets of pyrazole-based compounds, moving beyond simple lists to explore the structural mechanisms driving potency and selectivity.[2][3][4] It is designed for medicinal chemists and pharmacologists seeking to optimize lead compounds for oncology, inflammation, and antimicrobial resistance.

Part 1: The Pyrazole Pharmacophore Structural Causality in Drug Design

The utility of the pyrazole ring stems from its ability to mimic the imidazole ring of histidine or the purine ring of ATP.

- **Electronic Character:** Pyrazole is a -excessive heterocycle. The N-1 nitrogen (pyrrole-like) contributes two electrons to the aromatic system, while the N-2 nitrogen (pyridine-like) retains a lone pair in the plane of the ring.
- **Tautomerism:** Unsubstituted pyrazoles exist in annular tautomerism (- and -isomers). However, in drug design, the N-1 position is frequently substituted (e.g., with a phenyl or alkyl group) to lock the conformation and prevent metabolic glucuronidation.
- **Binding Geometry:** The 3- and 5-positions allow for the introduction of lipophilic aryl groups that can access hydrophobic pockets (e.g., the "selectivity pocket" in COX-2 or the gatekeeper region in kinases).

DOT Diagram: Pyrazole SAR & Binding Mode



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Caption: Structural-Activity Relationship (SAR) of the pyrazole scaffold highlighting key interaction points within biological targets.

Part 2: Oncology Targets – The Kinase Landscape

The most prolific application of pyrazoles is in the inhibition of protein kinases. The scaffold typically functions as an ATP-mimetic, forming hydrogen bonds with the hinge region of the kinase domain.

Dual EGFR / VEGFR-2 Inhibition

Mechanism: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are tyrosine kinases critical for tumor proliferation and angiogenesis, respectively.[5][6]

- **Pyrazole Role:** Fused pyrazole derivatives (e.g., pyrazolo[3,4-d]pyrimidines) bind to the ATP-binding site. The pyrazole nitrogens often form H-bonds with residues like Met793 (EGFR) or Cys919 (VEGFR-2).
- **Recent Advances:** Pyrazole-thiazole hybrids have shown IC values in the nanomolar range (e.g., 30–40 nM), outperforming first-generation inhibitors like gefitinib in resistant cell lines (e.g., T790M mutants).

Bruton's Tyrosine Kinase (BTK)

Target Context: B-cell malignancies (Mantle Cell Lymphoma, CLL). Key Drug: Pirtobrutinib (Approved 2023).[7]

- **Differentiation:** Unlike Ibrutinib, which forms a covalent bond with Cys481, Pirtobrutinib is a non-covalent (reversible) inhibitor. It uses a tetra-substituted pyrazole core to stabilize the molecule in the active site without relying on the reactive cysteine, making it effective against C481S resistance mutations.

ALK and ROS1

Target Context: Non-Small Cell Lung Cancer (NSCLC).[8] Key Drug: Lorlatinib.[8]

- Mechanism: A macrocyclic pyrazole derivative designed to penetrate the Blood-Brain Barrier (BBB). The pyrazole ring is integral to the macrocycle, providing the rigidity needed to bind the ATP pocket while avoiding P-glycoprotein efflux.

Table 1: Comparative Potency of Pyrazole-Based Kinase Inhibitors

Compound Class	Target(s)	IC / K	Mechanism of Action	Clinical Status
Pirtobrutinib	BTK (WT & C481S)	< 5 nM	Non-covalent ATP competitive	FDA Approved (2023)
Lorlatinib	ALK / ROS1	< 1 nM	Macrocyclic ATP competitive	FDA Approved (2018)
Asciminib	BCR-ABL1	0.5 - 2 nM	Allosteric (Myristoyl pocket)	FDA Approved (2021)
Pyrazolo-thiazoles	EGFR / VEGFR-2	~30 nM	Dual ATP competitive	Preclinical
Ruxolitinib	JAK1 / JAK2	3 nM	ATP competitive	FDA Approved

Part 3: Inflammation – COX-2 Selectivity

The development of Celecoxib revolutionized pain management by proving that the pyrazole scaffold could discriminate between the constitutive COX-1 and the inducible COX-2 isoforms.

Structural Basis of Selectivity

- The Target: COX-2 has a secondary "side pocket" that is accessible due to the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2) at position 523.
- The Ligand: The pyrazole core of Celecoxib serves as a rigid spacer. It positions a sulfonamide (or sulfone) group to penetrate this hydrophobic side pocket, forming hydrogen bonds with Arg513 and His90.

- Causality: Large substituents on the pyrazole N-1 position create steric clash with COX-1, preventing binding, while the larger COX-2 active site accommodates them.

Part 4: Emerging Frontiers (Antimicrobial & CNS)

Antimicrobial: DNA Gyrase B

With the rise of fluoroquinolone resistance, pyrazoles targeting the ATPase domain of bacterial DNA Gyrase B (GyrB) are gaining traction.

- Mechanism: Unlike fluoroquinolones (which target the DNA cleavage complex), pyrazoles competitively inhibit ATP binding to the GyrB subunit, halting supercoiling.
- Key Interaction: The pyrazole ring interacts with Asp73 (in E. coli numbering) via a water-mediated hydrogen bond network.

CNS: CGRP Receptor Antagonists

Zavegepant (Approved 2023) utilizes a pyrazole-derived indazole core to antagonize the Calcitonin Gene-Related Peptide (CGRP) receptor, treating migraine.[7] The high polarity of the scaffold is balanced to allow nasal absorption.

Part 5: Experimental Protocols

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Objective: To synthesize a pyrazole core suitable for SAR studies (e.g., COX-2 or Kinase inhibition). Method: Modified Knorr Pyrazole Synthesis.

Reagents:

- 1,3-Dicarbonyl compound (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione for COX-2 types).
- Substituted Hydrazine (e.g., 4-sulfonamidophenylhydrazine hydrochloride).
- Solvent: Absolute Ethanol.[3]
- Catalyst: Glacial Acetic Acid or HCl (cat).

Step-by-Step Workflow:

- Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of the 1,3-dicarbonyl compound in absolute ethanol (0.5 M concentration).
- Addition: Add 1.1 equivalents of the substituted hydrazine.
- Catalysis: Add 2-3 drops of glacial acetic acid.
- Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
- Work-up: Cool the reaction mixture to room temperature.
 - If precipitate forms: Filter the solid, wash with cold ethanol, and dry.
 - If no precipitate: Evaporate solvent under reduced pressure. Dissolve residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate.
- Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography to separate regioisomers (1,3,5- vs 1,3,4-substituted).
- Validation: Confirm structure via

H-NMR (look for characteristic pyrazole C-4 proton singlet around

6.5–7.0 ppm).

Protocol B: In Vitro Kinase Inhibition Assay (FRET-Based)

Objective: Determine the IC₅₀

of a pyrazole derivative against EGFR or VEGFR-2.^[5] System: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

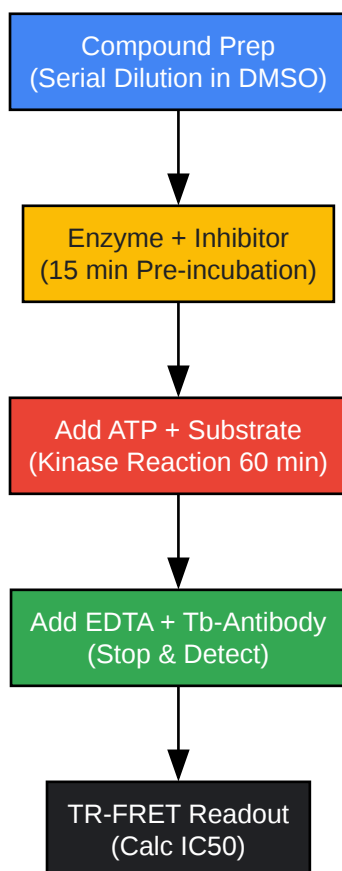
- Recombinant Human EGFR or VEGFR-2 Kinase domain.
- Fluorescein-labeled Poly-GT substrate (peptide).
- ATP (Ultrapure).
- Test Compound (Pyrazole derivative) in DMSO.[3]
- Detection Reagent: Terbium-labeled anti-phosphotyrosine antibody.

Procedure:

- **Compound Dilution:** Prepare a 3-fold serial dilution of the pyrazole test compound in 100% DMSO (start at 10 mM stock). Dilute further into Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to reach 4x final assay concentration.
- **Enzyme Addition:** Add 2.5 μL of 4x Kinase solution to a 384-well low-volume white plate.
- **Inhibitor Incubation:** Add 2.5 μL of the diluted test compound. Incubate for 15 minutes at room temperature (allows compound to bind the ATP pocket).
- **Reaction Initiation:** Add 5 μL of ATP/Substrate mix (ATP concentration should be at 10 μM level, approx. 10 μM for EGFR).
- **Reaction:** Incubate for 60 minutes at room temperature.
- **Termination/Detection:** Add 10 μL of EDTA-containing detection mix (Tb-labeled antibody).

- Readout: Incubate for 1 hour and read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).
- Analysis: Calculate the TR-FRET ratio (Em_{520}/Em_{495}). Plot % Inhibition vs. $\text{Log}[\text{Compound}]$ to determine IC using non-linear regression (Sigmoidal dose-response).

DOT Diagram: Kinase Assay Workflow



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Caption: Step-by-step workflow for TR-FRET Kinase Inhibition Assay.

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